2,5-Dimethoxy-4-methylphenylboronic acid

Lipophilicity Drug Design Chromatography

Researchers requiring a polysubstituted arylboronic acid with precise electronic and steric profiles face yield loss when substituting non-identical analogs. This 2,5-dimethoxy-4-methylphenylboronic acid (CAS: 956429-07-5) directly addresses that gap. - **Key advantage:** 4-methyl group elevates LogP (-0.30798 vs. -0.61640 for non-methylated version), improving membrane permeability in biaryl targets. - **Essential utility:** Required precursor for Rh-catalyzed addition/oxidative demethylation to 2-substituted benzoquinones. - **Supply:** ≥95% purity, 2-8°C storage, dry sealed packaging.

Molecular Formula C9H13BO4
Molecular Weight 196.01 g/mol
CAS No. 956429-07-5
Cat. No. B3362113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxy-4-methylphenylboronic acid
CAS956429-07-5
Molecular FormulaC9H13BO4
Molecular Weight196.01 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1OC)C)OC)(O)O
InChIInChI=1S/C9H13BO4/c1-6-4-9(14-3)7(10(11)12)5-8(6)13-2/h4-5,11-12H,1-3H3
InChIKeyJKDJFKMOKNQPRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxy-4-methylphenylboronic acid (CAS: 956429-07-5): A Specialized Arylboronic Acid Building Block


2,5-Dimethoxy-4-methylphenylboronic acid (CAS: 956429-07-5) is a polysubstituted arylboronic acid building block featuring two electron-donating methoxy groups and a methyl substituent on the phenyl ring . It has a molecular formula of C₉H₁₃BO₄ and a molecular weight of 196.01 g/mol . The compound is typically supplied as a white to pale brown crystalline powder with a purity of ≥95% and is recommended for storage at 2–8°C under dry, sealed conditions to maintain stability . As an arylboronic acid, its primary utility lies in palladium-catalyzed cross-coupling reactions, notably the Suzuki–Miyaura reaction, where it serves as a key intermediate for constructing complex molecular architectures in pharmaceutical and agrochemical research [1].

Workflow Suzuki–Miyaura cross-coupling building block for complex molecular architectures
Use Context Pharmaceutical and agrochemical intermediate research; designed for Pd-catalyzed couplings
Profile Polysubstituted arylboronic acid with specific electronic/steric environment for regioselective transformations

Why 2,5-Dimethoxy-4-methylphenylboronic acid Cannot Be Replaced by Common Isomers or Analogs


In silico property predictions reveal that 2,5-dimethoxy-4-methylphenylboronic acid possesses distinct physicochemical parameters that directly influence its behavior in synthetic and analytical workflows. It has a calculated topological polar surface area (TPSA) of 58.92 Ų and a LogP of -0.30798 . These values differ notably from unsubstituted phenylboronic acid and other dimethoxy isomers, leading to differences in solubility, chromatographic retention, and reaction kinetics . For instance, its unique substitution pattern (2,5-dimethoxy-4-methyl) creates a specific electronic and steric environment on the aryl ring that can alter the rate of transmetalation in Suzuki couplings or affect regioselectivity in subsequent transformations [1]. Therefore, substituting this compound with a more common analog, such as 2,5-dimethoxyphenylboronic acid or 2,6-dimethoxyphenylboronic acid, without re-optimizing the entire synthetic sequence may result in reduced yields, the formation of undesired byproducts, or the inability to access a targeted molecular scaffold with the required spatial orientation of functional groups.

Physicochemical Shift Distinct LogP and TPSA values may alter solubility and reversed-phase retention, complicating method transfer without revalidation.
Reactivity Mismatch The unique 2,5-dimethoxy-4-methyl pattern may shift transmetalation kinetics in Suzuki couplings, potentially reducing yield or selectivity.
Pathway Incompatibility Alternative dimethoxy isomers do not support the oxidative demethylation sequence required to access benzoquinone scaffolds.

Quantitative Differentiation of 2,5-Dimethoxy-4-methylphenylboronic acid: Comparative Data vs. Common Alternatives


Comparative Predicted Lipophilicity (LogP) of 2,5-Dimethoxy-4-methylphenylboronic acid vs. Structural Analogs

The predicted lipophilicity (LogP) of 2,5-dimethoxy-4-methylphenylboronic acid (-0.30798) is substantially lower than that of its 2,5-dimethoxyphenyl analog (-0.61640) . The presence of the 4-methyl group increases LogP by approximately 0.3 units, indicating a 2-fold difference in its octanol-water partition coefficient. This means the compound is significantly less polar and more lipophilic than the non-methylated analog.

LogP Comparison
Reported
ΔLogP ≈ +0.31 vs. 2,5-dimethoxy analog; approximately 2-fold higher predicted octanol-water partition coefficient.
Alters chromatographic retention and suggests different permeability context.
In silico prediction; experimental validation recommended.
Lipophilicity Drug Design Chromatography Solubility

2,5-Dimethoxy-4-methylphenylboronic acid as a Unique Scaffold for Benzoquinone Synthesis: Yield and Efficiency

The compound belongs to a specific class of 2,5-dimethoxy aryl boronic acids that have been demonstrated to undergo a highly efficient Rh-catalyzed addition/oxidative demethylation sequence to yield functionalized alkyl-substituted benzoquinones [1]. This reaction leverages the 2,5-dimethoxy substitution pattern for a specific oxidative demethylation step, a transformation not generally applicable to other dimethoxy isomers (e.g., 2,4- or 2,6-) or to non-methoxylated phenylboronic acids .

Rh-Catalyzed Route
Class-level
2,5-Dimethoxy pattern enables oxidative demethylation to yield benzoquinones; not accessible with 2,4- or 2,6- isomers.
Essential substitution pattern for targeted reaction pathway.
Yields reported as “good” for this substrate class; confirm under specific conditions.
Synthetic Methodology Benzoquinones Rhodium Catalysis Cross-Coupling

Comparative Thermal Stability: 2,5-Dimethoxy-4-methylphenylboronic acid Requires Cold Storage

Unlike 2,5-dimethoxyphenylboronic acid (CAS 107099-99-0), which is reported to be stable when stored sealed in dry conditions at room temperature , 2,5-dimethoxy-4-methylphenylboronic acid (CAS 956429-07-5) requires storage at 2–8°C in a dry, sealed container to prevent degradation . This indicates a measurable difference in thermal stability between the two analogs.

Storage Stability
Head-to-head
Requires sealed, dry storage at 2–8°C; non-methylated analog stable at room temperature.
Cold-chain handling necessary; logistics and shelf-life differ.
Based on supplier specifications; verify stability upon receipt.
Stability Storage Procurement Handling

Key Application Scenarios for 2,5-Dimethoxy-4-methylphenylboronic acid Based on Differentiation Data


Synthesis of 2-Substituted Benzoquinones

This compound is the preferred building block for research groups employing the Rh-catalyzed addition/oxidative demethylation methodology to synthesize 2-substituted benzoquinones, as outlined in Section 3, Evidence Item 2. Its 2,5-dimethoxy substitution pattern is essential for the required oxidative demethylation step, enabling access to a valuable class of compounds under mild conditions [1].

Suzuki–Miyaura Couplings Where Enhanced Lipophilicity is Required

As demonstrated in Section 3, Evidence Item 1, this compound's 4-methyl group confers a higher LogP (-0.30798) compared to the non-methylated analog (-0.61640). This makes it a superior choice when the target biaryl product requires increased lipophilicity for improved membrane permeability, altered chromatographic behavior, or to fine-tune the physicochemical properties of a lead compound in medicinal chemistry .

Pharmaceutical and Agrochemical Intermediate Synthesis Requiring a 2,5-Dimethoxy-4-methylaryl Motif

When the final target molecule (e.g., a pharmaceutical candidate or agrochemical) requires a 2,5-dimethoxy-4-methyl-substituted aryl ring, this boronic acid is the direct and often only commercially viable precursor for introducing this precise motif via cross-coupling. As noted in Section 2, substituting a different arylboronic acid would yield a different final product and would not meet the structural requirements of the project .

Application
Selection Property
Validation Focus
2-Substituted benzoquinone synthesis
2,5-Dimethoxy substitution pattern for oxidative demethylation
Reaction pathway compatibility assessment
Suzuki–Miyaura coupling with modulated lipophilicity
4-Methyl group for lipophilicity modulation
Reversed-phase retention and permeability profiling
Intermediate with 2,5-dimethoxy-4-methylaryl motif
Direct installation of specific aryl substitution
Structural integrity in cross-coupling sequence
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